![molecular formula C26H20N4O5 B2522743 N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-59-2](/img/no-structure.png)

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

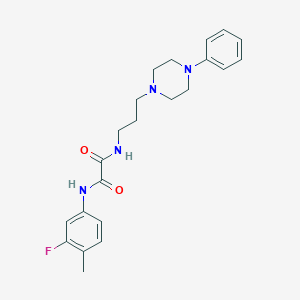

The synthesis of related compounds involves the introduction of various substituents to the acetamide moiety to achieve selectivity and high affinity for specific receptors or enzymes. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands is reported, where the variability of substituents at the 3-position was investigated . This suggests that a similar approach could be used for the synthesis of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, with careful selection of substituents to target the desired biological activity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The 3D-QSAR model proposed in the study of peripheral benzodiazepine receptor ligands indicates that the spatial arrangement of substituents on the acetamide moiety can significantly affect the interaction with the receptor . This information is valuable for understanding how the molecular structure of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide might influence its binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their functional groups. The presence of an acetamide group suggests potential reactivity through nucleophilic acyl substitution reactions. The research on thiazolyl N-benzyl-substituted acetamide derivatives provides insights into the role of the pyridine ring and N-benzyl substitution in the inhibitory activity of Src kinase . By analogy, the benzofuro[3,2-d]pyrimidin moiety in the compound of interest may also play a significant role in its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide are not directly reported, the properties of similar compounds can provide some predictions. Acetamide derivatives typically exhibit moderate to high solubility in polar organic solvents and may show varying solubility in water depending on the nature of the substituents. The presence of aromatic and heteroaromatic rings suggests that the compound may have significant UV absorbance, which could be utilized in spectroscopic analysis. The biological evaluation of related compounds also indicates that these molecules can cross cell membranes and exhibit biological activity, which is an important consideration for drug design .

Applications De Recherche Scientifique

Anticancer Activity

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide and related compounds have been explored for their potential anticancer activities. For instance, derivatives synthesized from aryloxy groups attached to the C2 of the pyrimidine ring displayed appreciable cancer cell growth inhibition against a range of cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).

Imaging and Diagnostic Applications

Compounds structurally related to N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide have been used in the development of diagnostic tools, such as radioligands for imaging with positron emission tomography (PET). For example, DPA-714, a compound designed with a fluorine atom allowing labeling with fluorine-18, showed promise for in vivo imaging of the translocator protein (18 kDa), an early biomarker of neuroinflammatory processes (Dollé et al., 2008).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted acetamide derivatives containing thiazole in lieu of pyridine, inspired by the structure of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These derivatives showed significant inhibition of c-Src kinase and exhibited notable inhibition of cell proliferation in various cancer cell lines, such as human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Additionally, related chemical structures have been investigated for their antimicrobial properties. Novel heterocyclic compounds incorporating the antipyrine moiety have shown promising antimicrobial activity, suggesting a potential application in treating bacterial infections (Bondock et al., 2008).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-acetamidophenylhydrazine with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base, followed by acetylation of the resulting product.", "Starting Materials": [ "4-acetamidophenylhydrazine", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Base", "Acetic anhydride", "Acetic acid", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-acetamidophenylhydrazine in chloroform and add a base (such as sodium bicarbonate) to the solution.", "Step 2: Add 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting product and wash with water.", "Step 4: Acetylate the product by dissolving it in acetic anhydride and acetic acid, and stirring at room temperature for several hours.", "Step 5: Filter the product and wash with water.", "Step 6: Recrystallize the product from a suitable solvent to obtain N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

Numéro CAS |

877656-59-2 |

Formule moléculaire |

C26H20N4O5 |

Poids moléculaire |

468.469 |

Nom IUPAC |

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |

InChI |

InChI=1S/C26H20N4O5/c1-16(31)27-17-11-13-18(14-12-17)28-22(32)15-29-23-20-9-5-6-10-21(20)35-24(23)25(33)30(26(29)34)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,27,31)(H,28,32) |

Clé InChI |

BGWVQFXIJXKZRH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)

![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)

![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)

![(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522668.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2522674.png)

![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)